
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169457-73-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromoethyl substituent at the 4-position of the piperidine ring. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceutical research. The Boc group protects the piperidine nitrogen during multi-step reactions, while the bromoethyl moiety serves as a reactive site for nucleophilic substitution or cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. One common method includes the following steps:
Formation of the Piperidine Derivative: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Bromination: The tert-butyl piperidine-1-carboxylate is then reacted with bromoethane in the presence of a base such as potassium carbonate to introduce the bromoethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromo group, forming tert-butyl 4-ethylpiperidine-1-carboxylate.
Oxidation: Oxidation reactions can be used to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate, tert-butyl 4-(2-thiocyanatoethyl)piperidine-1-carboxylate, and tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate.
Reduction: The major product is tert-butyl 4-ethylpiperidine-1-carboxylate.
Oxidation: Products include tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is primarily utilized as an intermediate in organic synthesis. It plays a critical role in the preparation of complex organic molecules, especially in the pharmaceutical industry. The compound's reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and reductions.
Table 1: Common Reactions Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Reacts with nucleophiles (amines, thiols) to form diverse derivatives. |
Reduction | Can be reduced to yield tert-butyl 4-ethylpiperidine-1-carboxylate. |
Oxidation | Oxidative reactions can introduce functional groups like hydroxyls. |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structure allows for modulation of biological pathways, making it a candidate for drug development targeting conditions such as Alzheimer's disease and cancer.
Case Study: Anticancer Activity
Research has indicated that piperidine derivatives exhibit anticancer properties. One study demonstrated that certain derivatives, including this compound, can induce apoptosis in cancer cells, particularly hypopharyngeal carcinoma cells.
Table 2: Anticancer Activity of Piperidine Derivatives
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Hypopharyngeal carcinoma | TBD | Induction of apoptosis |
EF24 (analog) | Lung, breast, cervical | TBD | IKKb inhibition |
Cholinesterase Inhibition
This compound has shown promise as a cholinesterase inhibitor, which is crucial for cognitive enhancement therapies. By inhibiting acetylcholinesterase and butyrylcholinesterase, it may improve synaptic acetylcholine levels, offering potential benefits for Alzheimer's patients.
Table 3: Cholinesterase Inhibition Potency
Compound Name | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Donepezil | 0.03 | 0.12 |
Rivastigmine | 0.01 | 0.05 |
Table 4: Comparison with Similar Compounds
Compound Name | Key Feature | Reactivity |
---|---|---|
Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate | Contains a chloro group | Generally less reactive |
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Hydroxy group present | Less reactive |
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | Azido group allows click chemistry | Highly reactive |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The bromoethyl group is particularly reactive, allowing for the introduction of a wide range of functional groups through nucleophilic substitution reactions. The tert-butyl ester group provides stability and can be easily removed under acidic conditions to reveal the free carboxylic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Piperidine Derivatives
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6)
- Structure : Bromine is attached to a methyl group at the 4-position of piperidine.
- Reactivity : The bromomethyl group undergoes nucleophilic substitution more readily than bromoethyl due to reduced steric hindrance.
- Applications : Used in alkylation reactions, e.g., coupling with amines or thiols .
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS 210564-54-8)
- Structure : Bromoethyl substituent at the 3-position instead of the 4-position.
tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS 1363383-33-8)
- Structure : Contains both bromomethyl and methyl groups at the 4-position.
- Reactivity : The methyl group increases steric bulk, which may slow substitution reactions but enhance stability in acidic conditions .
Functional Group Variations
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)
- Structure : Features a hydroxyl-terminated propyl chain instead of bromoethyl.
- Reactivity : The hydroxyl group enables oxidation or protection strategies, unlike the bromoethyl group’s role in alkylation.
- Applications : Used in synthesizing piperidine-based drugs requiring hydroxyl functionality .
tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (CAS 1704095-50-0)
- Structure : Aromatic bromo-fluorobenzyl group linked via an ether.
- Reactivity : The electron-withdrawing fluorine and bromine enhance electrophilicity for aromatic substitution reactions.
- Applications : Key in synthesizing fluorinated bioactive molecules .
Molecular Properties
Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | C12H20BrNO2 | 298.20 | Boc, bromoethyl |
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | C13H25NO3 | 243.35 | Boc, hydroxypropyl |
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate | C17H23BrFNO3 | 412.28 | Boc, bromo-fluorobenzyl ether |
Biological Activity
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine ring substituted with a tert-butyl group and a bromoethyl moiety. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl carboxylate followed by bromination.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, one study demonstrated that certain piperidine derivatives showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Hypopharyngeal carcinoma | TBD | Induction of apoptosis |
EF24 (analog) | Lung, breast, cervical | TBD | IKKb inhibition, NF-κB pathway modulation |
Other piperidine derivatives | Various cancers | TBD | Cell cycle arrest and apoptosis |
2. Cholinesterase Inhibition
Piperidine derivatives have also been investigated for their role as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease. This compound's structural attributes may enhance its binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially improving cognitive functions in Alzheimer's patients .
Table 2: Cholinesterase Inhibition Potency
Compound Name | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Donepezil | 0.03 | 0.12 |
Rivastigmine | 0.01 | 0.05 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Cholinergic Modulation : By inhibiting cholinesterases, it may enhance synaptic acetylcholine levels, thereby improving cognitive functions.
- Inflammatory Pathway Regulation : Similar compounds have been shown to modulate inflammatory responses through NF-κB pathway inhibition.
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of various piperidine derivatives including this compound on hypopharyngeal carcinoma cells. The results indicated significant cytotoxicity and apoptosis induction compared to control groups .
Case Study 2: Alzheimer’s Disease Treatment
In another investigation focusing on cognitive enhancement, researchers evaluated the cholinesterase inhibitory effects of this compound. Preliminary findings suggested that it could serve as a dual inhibitor for both AChE and BuChE, showing promise for Alzheimer's treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate?
- Methodology : The compound is commonly synthesized via alkylation of a piperidine precursor. For example, in a nucleophilic substitution reaction, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can be brominated using PBr₃ or HBr in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions .
- Key Steps :
- Purification via silica gel chromatography to isolate the product.
- Characterization using H NMR (e.g., δ = 8.94 ppm for aromatic protons) and mass spectrometry .
Q. What safety protocols should be followed when handling this compound?
- Handling Guidelines :
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in a cool, dry place away from strong acids/bases and oxidizing agents due to incompatibility risks .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Q. How is the bromoethyl group’s reactivity exploited in downstream syntheses?
- Applications : The bromine atom serves as a leaving group in SN2 reactions, enabling cross-coupling or alkylation. For instance, it reacts with amines (e.g., in pyrido[2,3-d]pyrimidinone synthesis) to form C-N bonds under mild conditions .
Advanced Research Questions
Q. How can reaction yields be optimized in couplings involving this compound?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
- Catalysis : Add KI to facilitate bromide displacement via the "Finkelstein effect."
- Temperature Control : Reactions often proceed at 20–50°C; higher temperatures may induce decomposition .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?
- Advanced Characterization :
- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement .
- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm regioselectivity in alkylation products .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas of novel derivatives .
Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
- Stability Profile :
- Acidic Conditions : The Boc (tert-butoxycarbonyl) group is cleaved by strong acids (e.g., TFA), releasing CO₂ and forming piperidine intermediates .
- Basic Conditions : Stable under mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester .
Q. Critical Analysis of Contradictions
Properties
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAEYOPRGKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441545 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169457-73-2 | |
Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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